molecular formula C14H23N3O B14690725 n-(4-Amino-2,6-dimethylphenyl)-n2,n2-diethylglycinamide CAS No. 27951-88-8

n-(4-Amino-2,6-dimethylphenyl)-n2,n2-diethylglycinamide

Cat. No.: B14690725
CAS No.: 27951-88-8
M. Wt: 249.35 g/mol
InChI Key: HBQZJYRPWUPAEM-UHFFFAOYSA-N
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Description

N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is a synthetic organic compound belonging to the class of glycine derivatives This compound is characterized by the presence of an amino group, two methyl groups, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide typically involves the reaction of 4-amino-2,6-dimethylphenol with ethyl glyoxylate and aniline derivatives. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic properties . The reaction conditions are generally mild, and the process is environmentally friendly, with water being the only byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction can be carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine and chlorine under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Mechanism of Action

The mechanism of action of N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the glycinamide moiety can interact with enzymes and receptors. These interactions can lead to the modulation of biological processes, such as enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-2,6-dimethylphenyl)-N2,N2-diethylglycinamide is unique due to the presence of both the amino and glycinamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

27951-88-8

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

N-(4-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide

InChI

InChI=1S/C14H23N3O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9,15H2,1-4H3,(H,16,18)

InChI Key

HBQZJYRPWUPAEM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)N)C

Origin of Product

United States

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